Acetyl[(4-aminophenyl)sulfonyl]azanide
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Overview
Description
Sulfacetamide(1-) is an organic nitrogen anion that is the conjugate base of sulfacetamide arising from deprotonation of the N-acylsulfonamide function. It is a conjugate base of a sulfacetamide.
Scientific Research Applications
Immunogen Preparation
Acetyl[(4-aminophenyl)sulfonyl]azanide, as part of the compound 2[(4-aminophenyl)sulfonyl]-ethyl hydrogen sulfate, has been investigated for its potential in coupling polysaccharides to protein carriers. This approach is aimed at preparing artificial immunogens with polysaccharide specificity, which could be significant in vaccine development and immunotherapy (Himmelspach & Wrede, 1971).
Sulfonyl Azides in Organic Synthesis
Sulfonyl azides, including this compound, play a critical role as reagents in organic synthesis. They are utilized for diazo transfer to carbonyl compounds, which is a key step in the synthesis of a variety of organic compounds, including a-amino acid derivatives. This application is crucial for developing pharmaceuticals and complex organic molecules (Katritzky, Widyan, & Gyanda, 2008).
Formation of Sulfonyl Triazoles
In a study exploring the reaction of acetylides with sulfonyl azides, it was found that this compound could selectively form 1,5-substituted sulfonyl triazoles. This discovery provides access to regioisomeric products compared to traditional methods, expanding the toolkit available for synthetic chemists (Meza-Aviña et al., 2011).
Antibacterial and Anticancer Research
Compounds derived from this compound have been studied for their antibacterial and antitumor properties. For instance, the Schiff bases derived from sulfanilamides show potential in antimicrobial applications (Salehi et al., 2016). Furthermore, derivatives of this compound have been explored for their antitumor activity, indicating its potential in cancer therapy (Xing et al., 2020).
properties
Molecular Formula |
C8H9N2O3S- |
---|---|
Molecular Weight |
213.24 g/mol |
IUPAC Name |
(1E)-N-(4-aminophenyl)sulfonylethanimidate |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11)/p-1 |
InChI Key |
SKIVFJLNDNKQPD-UHFFFAOYSA-M |
Isomeric SMILES |
C/C(=N\S(=O)(=O)C1=CC=C(C=C1)N)/[O-] |
Canonical SMILES |
CC(=NS(=O)(=O)C1=CC=C(C=C1)N)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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